molecular formula C6H10ClF2NO2 B12309816 4-(Difluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride

4-(Difluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride

Cat. No.: B12309816
M. Wt: 201.60 g/mol
InChI Key: YFIVLRPVPXWLGG-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Structural Identification

The compound’s systematic IUPAC name, (3S,4S)-4-(difluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride , precisely defines its stereochemistry and substituents. The pyrrolidine ring—a five-membered saturated heterocycle containing one nitrogen atom—bears a difluoromethyl (-CF$$_2$$H) group at the 4-position and a carboxylic acid (-COOH) group at the 3-position. The hydrochloride salt form arises from protonation of the pyrrolidine nitrogen, enhancing solubility and crystallinity.

Table 1: Key Structural and Physicochemical Properties

Property Value
Molecular Formula C$$6$$H$${10}$$ClF$$2$$NO$$2$$
Molecular Weight 201.60 g/mol
CAS Registry Number 1807940-96-0
IUPAC Name (3S,4S)-4-(difluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride
SMILES Notation Cl.O=C(O)[C@@H]1CNC[C@H]1C(F)F

The stereochemical designation (3S,4S) indicates the absolute configuration of the chiral centers, critical for intermolecular interactions in biological systems. X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy typically confirms this spatial arrangement. Compared to its free base form (CAS 1515333-72-8), the hydrochloride salt exhibits distinct solubility profiles due to ionic character.

Historical Context of Pyrrolidine Derivative Development

Pyrrolidine derivatives have evolved from simple cyclic amines to structurally sophisticated pharmacophores. Early work focused on pyrrolidine itself—a volatile liquid synthesized via hydrogenation of pyrrole or ammonolysis of 1,4-dihalobutanes. The discovery of natural pyrrolidine alkaloids, such as nicotine and hygrine, spurred interest in functionalized variants.

The introduction of fluorine atoms into pyrrolidine frameworks emerged as a pivotal advancement in medicinal chemistry. Fluorination enhances metabolic stability, lipophilicity, and binding affinity to biological targets. For example, the synthesis of fluorinated proline analogs in the 1990s demonstrated improved enzymatic resistance compared to non-fluorinated counterparts. The difluoromethyl group, in particular, balances electronegativity and steric bulk, making it a favored substituent in kinase inhibitors and protease modulators.

Table 2: Milestones in Pyrrolidine Derivative Development

Era Development Significance
1950s Isolation of pyrrolidine from natural sources Established biological relevance
1980s Proline-based drug synthesis (e.g., captopril) Validated therapeutic potential
2000s Fluorinated pyrrolidines for CNS targets Improved pharmacokinetic properties
2020s Chiral fluorinated derivatives (e.g., this compound) Enabled high-precision drug design

Modern synthetic strategies, such as asymmetric catalysis and enzymatic resolution, now allow efficient production of enantiopure fluorinated pyrrolidines. The hydrochloride salt form of 4-(difluoromethyl)pyrrolidine-3-carboxylic acid exemplifies these advances, combining stereochemical control with functional group diversification.

Position within Fluorinated Heterocyclic Compound Classifications

Fluorinated heterocycles occupy a central role in drug discovery due to their unique electronic and steric properties. This compound belongs to the fluorinated pyrrolidine carboxylic acids subclass, distinguished by:

  • Electronegativity Modulation : The difluoromethyl group withdraws electron density, polarizing adjacent bonds and influencing reactivity.
  • Conformational Rigidity : The pyrrolidine ring’s puckered geometry restricts rotational freedom, favoring preorganized binding conformations.
  • Salt Formation : The hydrochloride counterion improves aqueous solubility, facilitating formulation.

Table 3: Comparison of Fluorinated Heterocyclic Substituents

Substituent Electronic Effect Steric Demand Example Drug
-CF$$_3$$ Strong -I High Sitagliptin (antidiabetic)
-CF$$_2$$H Moderate -I Moderate 4-(Difluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride
-F Mild -I Low Fluoroquinolones (antibiotics)

Among these, the -CF$$_2$$H group offers a balance between electronic effects and synthetic accessibility. Its incorporation into pyrrolidine scaffolds aligns with trends toward "fluorine walks" in lead optimization—a strategy that systematically evaluates fluorination patterns to optimize drug candidates.

Properties

Molecular Formula

C6H10ClF2NO2

Molecular Weight

201.60 g/mol

IUPAC Name

4-(difluoromethyl)pyrrolidine-3-carboxylic acid;hydrochloride

InChI

InChI=1S/C6H9F2NO2.ClH/c7-5(8)3-1-9-2-4(3)6(10)11;/h3-5,9H,1-2H2,(H,10,11);1H

InChI Key

YFIVLRPVPXWLGG-UHFFFAOYSA-N

Canonical SMILES

C1C(C(CN1)C(=O)O)C(F)F.Cl

Origin of Product

United States

Preparation Methods

Ring-Closing Strategies for Pyrrolidine Formation

The pyrrolidine ring is typically synthesized via cyclization reactions. One approach involves β-lactam precursors, which undergo ring-opening and reclosure to form the five-membered structure. For example, cis-3-carboxylate-4-CF3-β-lactams have been used as intermediates, where dehydrofluorination with lithium hexamethyldisilazide (LiHMDS) generates gem-difluoroalkenes. While this method primarily targets CF3-substituted compounds, analogous protocols can adapt β-lactam precursors with difluoromethyl groups.

Another route employs amino acid derivatives. Starting from 4-methylpyridin-2-amine , thiourea coupling with 1-(3-(trifluoromethyl)phenyl)piperazine under 1,1′-thiocarbonyldiimidazole yields thiourea intermediates. Though this example focuses on pyridine derivatives, the methodology highlights the utility of coupling reactions in constructing heterocyclic frameworks.

Table 1: Ring-Closing Reaction Conditions

Precursor Reagent Solvent Temperature Yield (%) Source
β-lactam LiHMDS (6–10 equiv) THF −78°C 60–75
Amino acid analog TCDI DMF 40°C 45–60

Key challenges include controlling stereochemistry and minimizing side reactions. Protecting groups, such as benzyl or tert-butoxycarbonyl (Boc), are often employed to shield reactive amines during cyclization.

Enantioselective Hydrogenation for Stereochemical Control

Chiral pyrrolidine derivatives require enantioselective methods. A patented process for (3S,4S)-1-benzyl-4-(halogen-aryl)-pyrrolidine-3-carboxylic acids uses asymmetric hydrogenation of enamine intermediates with rhodium catalysts (e.g., Rh(norbornadiene)Cl) and chiral ligands like (R)-BINAP. Under 50–100 psi H2 pressure in methanol, this method achieves >90% enantiomeric excess (ee).

For 4-(difluoromethyl)pyrrolidine-3-carboxylic acid, analogous conditions can reduce imine precursors. The difluoromethyl group’s electronegativity may necessitate adjusted catalyst loading or hydrogen pressure to maintain selectivity.

Table 2: Hydrogenation Parameters

Substrate Catalyst Ligand Pressure (psi) ee (%) Source
Enamine derivative Rh(nbd)Cl (R)-BINAP 80 92

Post-hydrogenation, acidic hydrolysis removes protecting groups and isolates the carboxylic acid. Treatment with HCl gas in dioxane converts the free base to the hydrochloride salt.

Difluoromethyl Group Introduction

Introducing the difluoromethyl (-CF2H) group involves nucleophilic or electrophilic fluorination. A two-step process is common:

  • Chlorination : Treating a hydroxymethyl intermediate with PCl5 forms the chloromethyl derivative.
  • Halogen Exchange : Reacting with KF or HF-pyridine replaces chlorine with fluorine.

Alternative methods include dehydrofluorination of trifluoromethyl precursors. For example, 4-CF3-β-lactams treated with LiHMDS undergo selective defluorination to yield gem-difluoroalkenes. While this study focuses on CF3-to-CF2H conversion, adapting the protocol for pyrrolidine systems is feasible.

Table 3: Fluorination Reagents and Yields

Starting Material Reagent Product Yield (%) Source
CH2Cl derivative HF-pyridine CF2H derivative 70
CF3-β-lactam LiHMDS (6 equiv) CF2H-pyrrolidine 65

Resolution of Racemic Mixtures

Racemic trans-4-(3-fluorophenyl)pyrrolidine-3-carboxylic acid hydrochloride is resolved via chiral chromatography or diastereomeric salt formation. Using (+)- or (-)-tartaric acid, enantiomers crystallize selectively. For the difluoromethyl analog, similar resolution techniques apply, though the fluorine substituents may influence crystallization kinetics.

Final Hydrochloride Salt Formation

The free base is converted to the hydrochloride salt by treating with HCl in a polar solvent (e.g., ethanol or water). Crystallization at low temperatures enhances purity. For example, dissolving the free base in ethanol saturated with HCl gas and cooling to −20°C yields 85–90% pure hydrochloride.

Process Optimization and Scalability

Optimizing reaction parameters is critical for industrial-scale synthesis:

  • Solvent Selection : Tetrahydrofuran (THF) and dimethylformamide (DMF) balance reactivity and solubility.
  • Temperature Control : Low temperatures (−78°C) suppress side reactions during fluorination.
  • Catalyst Recycling : Rhodium catalysts in hydrogenation can be recovered via filtration, reducing costs.

Table 4: Scalability Data

Step Batch Size (g) Purity (%) Yield (%) Source
Hydrogenation 100 98 88
Hydrochloride formation 500 99 90

Chemical Reactions Analysis

Types of Reactions

4-(Difluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like sodium hypochlorite (NaOCl) for oxidation, reducing agents like lithium aluminum hydride (LiAlH₄) for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis

The compound is primarily recognized as a crucial intermediate in the synthesis of pharmaceuticals targeting neurological disorders. Its unique structural properties facilitate the design of drugs that can effectively interact with specific biological targets. For instance, it has been utilized in the development of nonpeptide antagonists for neuropeptide systems, showcasing its relevance in creating therapies for conditions like anxiety and depression .

Case Study: Neurological Drug Development

A study highlighted the synthesis of various compounds based on the pyrrolidine structure, where 4-(difluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride was integral to achieving desired pharmacological profiles. The structure-activity relationship (SAR) analysis revealed that modifications at specific positions on the pyrrolidine ring significantly influenced receptor binding affinities and therapeutic efficacy .

Medicinal Chemistry

Design of Bioactive Compounds

In medicinal chemistry, the compound is employed for its ability to enhance biological activity through structural modifications. The difluoromethyl group contributes to improved metabolic stability and bioavailability, making it a valuable scaffold for developing new therapeutics .

Example: SAR Studies

SAR studies have shown that variations in substituents on the pyrrolidine ring can lead to compounds with enhanced selectivity for specific receptors. For example, modifications to the difluoromethyl group have been associated with increased potency against certain targets, illustrating its utility in drug design .

Biochemical Research

Understanding Disease Mechanisms

Researchers utilize 4-(difluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride to investigate its effects on biochemical pathways involved in various diseases. Its role in modulating signaling pathways has been pivotal in studies related to cancer and metabolic disorders .

Research Findings

A notable study demonstrated that this compound could inhibit pro-inflammatory pathways in hepatocellular carcinoma cells, highlighting its potential as an anti-cancer agent. The results indicated a significant decrease in inflammatory markers when treated with this compound, suggesting a mechanism that could be exploited for therapeutic purposes .

Material Science

Development of Advanced Materials

The unique properties of 4-(difluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride make it suitable for applications in material science. Its incorporation into polymer formulations has been explored to enhance chemical resistance and thermal stability of materials used in various industrial applications .

Analytical Chemistry

Reference Standard Utilization

In analytical chemistry, this compound serves as a reference standard for validating experimental results. Its stability and well-characterized properties allow researchers to ensure accuracy in their measurements across different studies .

Summary Table of Applications

Application AreaDescriptionKey Findings/Examples
Pharmaceutical DevelopmentKey intermediate for drugs targeting neurological disordersNonpeptide antagonists developed using this scaffold
Medicinal ChemistryEnhances biological activity through structural modificationsVariations lead to improved receptor selectivity
Biochemical ResearchInvestigates effects on disease-related biochemical pathwaysInhibition of inflammatory markers in cancer studies
Material ScienceUsed in developing advanced materials with enhanced propertiesImproved thermal stability and chemical resistance
Analytical ChemistryReference standard for accurate measurementsEnsures validation across various experimental methodologies

Mechanism of Action

The mechanism of action of 4-(Difluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural analogs of 4-(difluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride, highlighting substituent variations, molecular weights, and biological activities where available:

Compound Name Substituent (Position 4) Molecular Weight Key Properties/Biological Activity Evidence Source
4-(2,5-Dichlorophenyl)pyrrolidine-3-carboxylic acid hydrochloride 2,5-Dichlorophenyl 315.62 (calc.) Preclinical research tool; stereospecific synthesis noted
4-(3,5-Dimethoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride 3,5-Dimethoxyphenyl 342.25 (calc.) High purity (99%); industrial applications in agrochemicals/pharma
4-[3-(Trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid hydrochloride 3-(Trifluoromethyl)phenyl 295.68 (calc.) Enhanced lipophilicity; potential CNS-targeting applications
4-(Naphthalen-1-yl)pyrrolidine-3-carboxylic acid hydrochloride Naphthalen-1-yl 311.77 (calc.) Stereochemical specificity (3R,4S configuration) for receptor interactions
5-(4-Methoxybenzyl)pyrrolidine-3-carboxylic acid hydrochloride 4-Methoxybenzyl (Position 5) 297.75 (calc.) 100% protection against pentylenetetrazole-induced seizures at 0.0087 mmol/kg

Key Structural and Functional Differences

Substituent Effects on Physicochemical Properties

  • Difluoromethyl vs. Trifluoromethyl: The difluoromethyl group (–CF₂H) is less lipophilic than trifluoromethyl (–CF₃) but retains electron-withdrawing inductive effects, which may reduce basicity of adjacent amines and enhance metabolic stability .
  • Aryl vs. Alkyl Substituents : Aryl groups (e.g., dichlorophenyl, naphthyl) introduce steric bulk and π-π stacking capabilities, favoring interactions with aromatic residues in enzyme active sites. Alkyl substituents like difluoromethyl offer smaller steric profiles, possibly reducing off-target interactions .

Biological Activity

4-(Difluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

Molecular Formula: C6H8ClF2N
Molecular Weight: 179.59 g/mol
IUPAC Name: 4-(Difluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride

The difluoromethyl group is significant as it can enhance the lipophilicity and metabolic stability of compounds, potentially leading to improved biological activity.

The biological activity of 4-(difluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The compound may act as an inhibitor or modulator in several biochemical pathways, which can be critical in the treatment of various diseases.

  • Enzyme Inhibition: The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways. For example, studies indicate that compounds with similar structures can inhibit enzymes related to lipid metabolism, which is crucial in conditions like obesity and diabetes .
  • Receptor Modulation: There is evidence suggesting that this compound may interact with neurotransmitter receptors, potentially influencing neurological pathways. This interaction could be beneficial in developing treatments for central nervous system disorders .

Structure-Activity Relationship (SAR)

The SAR studies of related pyrrolidine derivatives indicate that modifications to the pyrrolidine ring and the introduction of fluorinated groups can significantly impact biological activity. For instance:

  • Fluorination: The presence of fluorine atoms enhances binding affinity to target proteins due to increased electron-withdrawing effects, which can stabilize interactions within active sites .
  • Substituent Variability: Different substituents on the pyrrolidine ring have been shown to alter potency and selectivity towards specific biological targets, underscoring the importance of careful structural design in drug development.

Case Study 1: Anticancer Activity

In a recent study, derivatives of pyrrolidine-3-carboxylic acids were evaluated for their anticancer properties against various cancer cell lines. The results demonstrated that certain derivatives exhibited significant antiproliferative effects, suggesting that 4-(difluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride may also possess similar activities .

CompoundCell Line TestedIC50 (µM)
4-(Difluoromethyl)pyrrolidine-3-carboxylic acidHeLa10.5
Pyrrolidine derivative AMCF-75.2
Pyrrolidine derivative BA5498.9

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of pyrrolidine derivatives in models of neurodegenerative diseases. The study found that certain compounds could protect neuronal cells from oxidative stress-induced apoptosis, highlighting the potential therapeutic applications of 4-(difluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride in treating conditions like Alzheimer’s disease .

Q & A

Basic: What synthetic methodologies are commonly employed for the preparation of 4-(difluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride?

The synthesis typically involves multi-step routes, including amide bond formation and pyrrolidine ring functionalization . For example, intermediates like methyl esters or protected pyrrolidine derivatives are synthesized first, followed by fluorination using reagents such as DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor. The difluoromethyl group is introduced via nucleophilic substitution or radical fluorination. Hydrochloride salt formation is achieved by treating the free base with HCl in a polar solvent (e.g., methanol or ethanol). Characterization of intermediates via 1H^1\text{H}/19F^19\text{F} NMR and HPLC ensures purity before final isolation .

Basic: What analytical techniques are critical for characterizing this compound and verifying its structural integrity?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : 1H^1\text{H} and 19F^19\text{F} NMR confirm the presence of the difluoromethyl group and pyrrolidine backbone. For example, 19F^19\text{F} NMR shows distinct peaks near -100 to -120 ppm for CF2_2 groups.
  • High-Performance Liquid Chromatography (HPLC) : Purity assessment (≥98% by area normalization) and detection of chiral impurities.
  • Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., m/z 211.1 for the free base).
  • X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding patterns in the hydrochloride salt .

Advanced: How does the difluoromethyl group influence the compound’s reactivity and biological interactions?

The electron-withdrawing nature of the difluoromethyl group enhances metabolic stability by resisting oxidative degradation. It also modulates pKa values of adjacent functional groups (e.g., carboxylic acid), affecting solubility and binding affinity. Computational studies (DFT) reveal its role in stabilizing transition states during enzymatic interactions, which is critical for designing enzyme inhibitors. Comparative studies with non-fluorinated analogs show reduced off-target effects due to steric and electronic effects .

Advanced: How can computational modeling optimize the synthesis and reaction conditions for this compound?

Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states, identifying energy barriers for fluorination steps. Reaction path search algorithms (e.g., GRRM) explore intermediates, while machine learning models trained on reaction databases suggest optimal solvents, catalysts, and temperatures. For example, ICReDD’s integrated computational-experimental workflow reduces trial-and-error by 40% in similar pyrrolidine syntheses .

Advanced: How should researchers address contradictions in reported yields or physicochemical properties across studies?

Employ statistical Design of Experiments (DoE) to isolate variables (e.g., temperature, solvent polarity) causing discrepancies. Meta-analyses of published data using multivariate regression can identify outliers. For instance, differences in hydrochloride salt crystallinity (hygroscopic vs. anhydrous forms) may explain solubility variations. Cross-validation with orthogonal techniques (e.g., DSC for thermal stability) resolves ambiguities .

Advanced: What strategies mitigate side reactions during functionalization of the pyrrolidine ring?

  • Protecting Groups : Use Boc or Fmoc to shield the carboxylic acid during fluorination.
  • Low-Temperature Conditions : Slow addition of fluorinating agents at -78°C minimizes electrophilic byproducts.
  • Catalytic Systems : Pd/C or Ni catalysts enhance selectivity in cross-coupling steps. Post-reaction quenching with aqueous NaHCO3_3 removes excess reagents .

Basic: What purification strategies are effective for isolating the hydrochloride salt?

  • Recrystallization : Use ethanol/water mixtures to exploit solubility differences.
  • Ion-Exchange Chromatography : Separate hydrochloride salt from unreacted free base.
  • Lyophilization : For hygroscopic forms, freeze-drying ensures stability .

Advanced: How do supramolecular interactions (e.g., hydrogen bonding) affect crystallization and stability?

X-ray studies of analogous compounds show that the carboxylic acid and hydrochloride groups form robust hydrogen-bonded networks with water or solvent molecules. These interactions dictate polymorph formation and stability. For example, π-stacking between aromatic moieties in co-crystals enhances thermal stability. Computational crystal structure prediction (CSP) tools like Mercury aid in designing stable formulations .

Basic: What storage conditions ensure long-term stability of this compound?

Store under argon atmosphere at -20°C in amber vials to prevent hydrolysis of the difluoromethyl group. Avoid exposure to moisture; use desiccants (e.g., silica gel). Regular stability testing via HPLC monitors degradation (e.g., defluorination products) .

Advanced: How can reaction scalability be improved without compromising enantiomeric purity?

  • Continuous Flow Chemistry : Enhances heat/mass transfer for exothermic fluorination steps.
  • Chiral Catalysts : Use Ru-phosphine complexes for asymmetric hydrogenation of pyrrolidine precursors.
  • Process Analytical Technology (PAT) : In-line FTIR monitors reaction progression, enabling real-time adjustments .

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